N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate
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Overview
Description
“N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” is a chemical compound with the empirical formula C11H17NO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” involves an isopropyl group attached to a phenyl ring, which is further connected to an ethanamine group via an ether linkage .Physical And Chemical Properties Analysis
“N,N-diethyl-2-(4-isopropylphenoxy)ethanamine” is a solid substance . Its molecular weight is 179.26 .Scientific Research Applications
- Mechanism : DPPE reduces tumorsphere formation and viability of CD44⁺:CD24⁻/low breast cancer cells. It induces apoptosis preferentially in these TICs, potentially enhancing treatment efficacy .
- Significance : This property may contribute to its chemopotentiating effects, making it relevant in cancer therapy .
Breast Cancer Therapy: Targeting Tumor-Initiating Cells
Histamine Antagonism and Chemopotentiating Properties
Clinical Trials in Breast and Prostate Cancer
Safety and Hazards
Future Directions
A related compound, DPPE, is currently in phase 2 and 3 clinical trials for breast and prostate cancer . It is thought to potentiate the antineoplastic effect of cytotoxic drugs . This suggests that “N,N-diethyl-2-(4-isopropylphenoxy)ethanamine oxalate” and related compounds may have potential future applications in cancer treatment.
Mechanism of Action
Target of Action
N,N-diethyl-2-(4-isopropylphenoxy)ethanamine, also known as DPPE, is thought to potentiate the antineoplastic effect of cytotoxic drugs . It targets breast tumor-initiating cells (TICs) , which are identified as CD44+ : CD24−/low cells . These cells are capable of initiating spheres in culture and secondary tumors following transplantation .
Mode of Action
DPPE is an intracellular histamine (HA) antagonist . It interacts with histamine at cytochrome P450 3A4 and other isozymes that metabolize antineoplastic drugs . DPPE induces apoptosis preferentially in CD44+ : CD24−/low cells . It also increases the permeability of primary mouse cerebral endothelial cell monolayers .
Biochemical Pathways
DPPE modulates growth at in vitro concentrations that antagonize HA binding to cytochromes P450 in rat liver microsomes . It also inhibits the P-glycoprotein (P-gp) pump, which is involved in drug resistance . Many substrates of P-gp are also substrates of CYP3A4, a P450 isozyme that metabolizes a variety of antineoplastic agents .
Pharmacokinetics
It is known that dppe requires continuous exposure to exert its effect .
Result of Action
Continuous treatment with DPPE alone directly targets breast TICs . It reduces tumorsphere formation and viability of CD44+ : CD24−/low breast cancer cells . In combination with doxorubicin, DPPE can completely eradicate tumorigenic cells .
Action Environment
The action of DPPE can be influenced by environmental factors such as the presence of other drugs. For example, DPPE has been shown to potentiate the effect of doxorubicin in the treatment of metastatic breast cancer . .
properties
IUPAC Name |
N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO.C2H2O4/c1-5-16(6-2)11-12-17-15-9-7-14(8-10-15)13(3)4;3-1(4)2(5)6/h7-10,13H,5-6,11-12H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXHFTNPICELAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-(4-propan-2-ylphenoxy)ethanamine;oxalic acid |
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